molecular formula C7H6FN B1468287 3-(1-Fluorovinyl)pyridine CAS No. 1331912-54-9

3-(1-Fluorovinyl)pyridine

Cat. No. B1468287
CAS RN: 1331912-54-9
M. Wt: 123.13 g/mol
InChI Key: BZUQOWIILINRIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-(1-Fluorovinyl)pyridine, has been a topic of interest in recent years . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of 3-(1-Fluorovinyl)pyridine is characterized by a pyridine ring with a fluorovinyl group attached. The electronic properties of pyridine change significantly upon interaction with acid sites . The band position in the UV-Vis spectrum strongly depends on the chemical environment of the hydroxyl group .


Chemical Reactions Analysis

Pyridine derivatives, including 3-(1-Fluorovinyl)pyridine, have been involved in various chemical reactions. For instance, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported to prepare novel furo[3,4-c]pyridine-1,4-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(1-Fluorovinyl)pyridine can be influenced by its molecular structure. For instance, the presence of the fluorovinyl group can affect the compound’s reactivity and stability .

Scientific Research Applications

Agrochemical Industry

3-(1-Fluorovinyl)pyridine: derivatives are significant in the agrochemical industry for the protection of crops from pests. The introduction of fluorine atoms into pyridine rings results in compounds that can effectively control a wide range of agricultural pests .

Pharmaceutical Development

In pharmaceuticals, the 3-(1-Fluorovinyl)pyridine moiety is utilized due to its unique physicochemical properties. It contributes to the stability and efficacy of pharmaceuticals, including those undergoing clinical trials for various diseases .

Material Science

The compound’s derivatives show potential in material science, particularly in the development of new materials with enhanced properties, such as increased strength or improved thermal stability .

Optoelectronic Devices

3-(1-Fluorovinyl)pyridine: is used in the synthesis of materials for optoelectronic devices. Its unique structure allows for the creation of components that exhibit desirable electronic and optical behaviors .

Sensor Technology

The compound’s derivatives are applied in sensor technology. They are used to develop sensors with high sensitivity and specificity, which are crucial in environmental monitoring and diagnostics .

Anti-Cancer Research

In the field of oncology, 3-(1-Fluorovinyl)pyridine derivatives are explored for their potential as anti-cancer agents. Their ability to interact with biological systems makes them candidates for novel cancer therapies .

Confocal Microscopy and Imaging

Derivatives of 3-(1-Fluorovinyl)pyridine are used as emitters in confocal microscopy and imaging. They provide luminescent properties that are essential for high-resolution imaging in biological research .

Chemosensors

The compound is also integral in the development of chemosensors. These are designed to detect specific ions or molecules, which is vital in chemical analysis and environmental testing .

Safety and Hazards

While specific safety data for 3-(1-Fluorovinyl)pyridine was not found, pyridine, a related compound, is known to be highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The field of fluorinated pyridines, including 3-(1-Fluorovinyl)pyridine, is expected to see many novel applications in the future . The unique physicochemical properties of these compounds make them promising candidates for various applications in medicinal chemistry .

properties

IUPAC Name

3-(1-fluoroethenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUQOWIILINRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CN=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Fluorovinyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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